2-Amino-cyclopent[b]pyrazine
Description
2-Amino-cyclopent[b]pyrazine is a fused heterocyclic compound comprising a pyrazine ring (a six-membered diazine with nitrogen atoms at the 1,4-positions) fused to a cyclopentane ring. Pyrazine derivatives are widely studied for their roles in medicinal chemistry, materials science, and flavor chemistry due to their aromatic stability and capacity for diverse non-covalent interactions (e.g., hydrogen bonding, π-stacking) .
Properties
Molecular Formula |
C7H7N3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
4H-cyclopenta[b]pyrazin-3-amine |
InChI |
InChI=1S/C7H7N3/c8-7-4-9-5-2-1-3-6(5)10-7/h1-4,10H,8H2 |
InChI Key |
ATSYVHRVZVLWIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(NC2=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
Pyrazine derivatives vary in substituents, fused ring systems, and electronic configurations. Key comparisons include:
| Compound | Core Structure | Substituents/Modifications | Key Properties | References |
|---|---|---|---|---|
| 2-Amino-cyclopent[b]pyrazine | Cyclopentane-fused pyrazine | 2-amino group | - Potential steric strain from fused cyclopentane. - Enhanced H-bonding via -NH₂. |
[11, 17] |
| Quinoxaline (benzopyrazine) | Benzene-fused pyrazine | None (parent structure) | - High aromatic stability. - Applications in dyes, pharmaceuticals. |
[5] |
| Pyrazinamide | Pyrazine | 2-carboxamide group | - Antimycobacterial activity (MIC = 1.56–50 μg/mL). - Role in TB treatment. |
[10] |
| 3-Heptylaminopyrazine-2-carboxamide | Pyrazine | 3-heptylamino, 2-carboxamide | - Lower antimycobacterial activity (MIC = 50 μg/mL) vs. positional isomers. | [10] |
| Pyrazine–pyridone biheteroaryls | Pyrazine-pyridone fusion | Variable sulfonyl ketene groups | - Fluorescence sensor applications. - Low synthetic yields (9–10%). |
[3] |
- Pyrazine derivatives with electron-withdrawing groups (e.g., carboxamide in pyrazinamide) lower LUMO energy levels, enhancing n-type semiconductor behavior .
- Synthesis : Cyclopentane-fused pyrazines may require specialized cyclization methods, analogous to pyrazine-pyridone synthesis via acetylpyrazine intermediates .
Flavor and Aroma Chemistry
Pyrazines contribute nutty, roasted flavors in foods (e.g., 2,5-dimethylpyrazine in peanut oil) . Amino-substituted pyrazines like this compound may exhibit unique odor profiles, though their thermal stability during roasting requires further study .
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